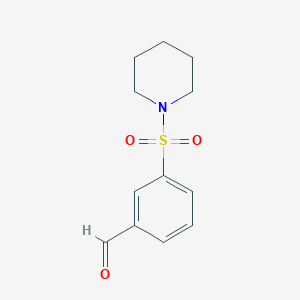
3-(Piperidin-1-ylsulfonyl)benzaldehyde
Cat. No. B8578445
M. Wt: 253.32 g/mol
InChI Key: XNJUDJDGKNMOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08168673B2
Procedure details


A solution of (3-(piperidin-1-ylsulfonyl)phenyl)methanol (160 mg, 0.627 mmol) in acetonitrile (5 mL) was added dropwise over 3 minutes to a stirred, ice-cold solution of pyridinium chlorochromate (203 mg, 0.944 mmol) in acetonitrile (5 mL). On completion of the addition the mixture was allowed to attain room temperature, and then heated to reflux for 1 hour. After cooling to ambient temperature and concentrating in vacuo, the residue was then taken up with a mixture of ethyl acetate and saturated sodium bicarbonate solution. The biphasic mixture was transferred to a separating funnel and further partitioned using brine solution. The separated organic phase was passed through a short pad of silica gel, dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford 3-(piperidin-1-ylsulfonyl)benzaldehyde (130 mg, 0.51 mmol, 81%) which was used directly without further purification.




Yield
81%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1([S:7]([C:10]2[CH:11]=[C:12]([CH2:16][OH:17])[CH:13]=[CH:14][CH:15]=2)(=[O:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(#N)C>[N:1]1([S:7]([C:10]2[CH:11]=[C:12]([CH:13]=[CH:14][CH:15]=2)[CH:16]=[O:17])(=[O:9])=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
160 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCCCC1)S(=O)(=O)C=1C=C(C=CC1)CO
|
|
Name
|
|
|
Quantity
|
203 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
On completion of the addition the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to attain room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 1 hour
|
|
Duration
|
1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was then taken up with a mixture of ethyl acetate and saturated sodium bicarbonate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The biphasic mixture was transferred to a separating funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
further partitioned
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCCC1)S(=O)(=O)C=1C=C(C=O)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.51 mmol | |
| AMOUNT: MASS | 130 mg | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
